molecular formula C22H29N6O7S2+ B15132692 [(3S)-3-Amino-3-carboxypropyl]({(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-[(4-methylbenzene-1-sulfonyl)oxy]oxolan-2-yl}methyl)methylsulfanium CAS No. 71914-80-2

[(3S)-3-Amino-3-carboxypropyl]({(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-[(4-methylbenzene-1-sulfonyl)oxy]oxolan-2-yl}methyl)methylsulfanium

Cat. No.: B15132692
CAS No.: 71914-80-2
M. Wt: 553.6 g/mol
InChI Key: RFCNTHQSTXQCEP-TVQIYZFXSA-O
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Description

S-Adenosyl-L-methionine tosylate is a compound derived from the amino acid methionine and adenosine triphosphate (ATP). It is a crucial methyl donor in various biochemical processes, including the methylation of nucleic acids, proteins, and lipids. This compound is widely used in scientific research and has applications in medicine, particularly in the treatment of depression, liver disorders, and osteoarthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Adenosyl-L-methionine tosylate is synthesized through the enzymatic reaction of methionine and ATP, catalyzed by the enzyme methionine adenosyltransferase. The reaction conditions typically involve maintaining a specific pH and temperature to optimize enzyme activity .

Industrial Production Methods

Industrial production of S-Adenosyl-L-methionine tosylate involves microbial fermentation, where genetically engineered microorganisms are used to produce the compound. The process includes cell disruption, extraction, and purification steps to obtain high-purity S-Adenosyl-L-methionine tosylate .

Chemical Reactions Analysis

Types of Reactions

S-Adenosyl-L-methionine tosylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methyltransferases, transsulfuration enzymes, and aminopropyltransferases. The reactions typically occur under physiological conditions, such as a pH of 7.4 and a temperature of 37°C .

Major Products Formed

The major products formed from these reactions include methylated nucleic acids, proteins, lipids, S-adenosylhomocysteine, homocysteine, adenosine, and polyamines .

Scientific Research Applications

S-Adenosyl-L-methionine tosylate has a wide range of scientific research applications:

Mechanism of Action

S-Adenosyl-L-methionine tosylate exerts its effects by donating a methyl group in a process called transmethylation. This process is crucial for the synthesis of DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, and creatine. The compound is converted to S-adenosylhomocysteine after transferring its methyl group, which is then hydrolyzed to homocysteine and adenosine .

Comparison with Similar Compounds

S-Adenosyl-L-methionine tosylate is unique due to its role as a universal methyl donor. Similar compounds include:

These compounds share similar biochemical roles but differ in their stability, reactivity, and specific applications.

Properties

CAS No.

71914-80-2

Molecular Formula

C22H29N6O7S2+

Molecular Weight

553.6 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl]-methylsulfanium

InChI

InChI=1S/C22H28N6O7S2/c1-12-3-5-13(6-4-12)37(32,33)35-18-15(9-36(2)8-7-14(23)22(30)31)34-21(17(18)29)28-11-27-16-19(24)25-10-26-20(16)28/h3-6,10-11,14-15,17-18,21,29H,7-9,23H2,1-2H3,(H2-,24,25,26,30,31)/p+1/t14-,15+,17+,18+,21+,36?/m0/s1

InChI Key

RFCNTHQSTXQCEP-TVQIYZFXSA-O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)C[S+](C)CC[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)C[S+](C)CCC(C(=O)O)N

Origin of Product

United States

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